molecular formula C24H36Cl2N2O2 B1666245 AZD-9056 hydrochloride CAS No. 345303-91-5

AZD-9056 hydrochloride

Cat. No. B1666245
M. Wt: 455.5 g/mol
InChI Key: LZBBHFRRZLDHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297818B2

Procedure details

3-Aminopropanol (1ml) was added to a solution of 2-chloro-5-[3-[(methylsulfonyl)oxy]propyl]-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide (0.270 g, Example 6e) in tetrahydrofuran (30 ml) and the solution heated to reflux for 12 h. On cooling to ambient temperature the reaction mixture was diluted with water and extracted thrice with dichloromethane. The organic extracts were combined, dried over magnesium sulfate and concentrated under reduced pressure. Purification by preperative reverse phase HPLC eluting with a gradient of acetonitrile/0.1% aqueous ammonium acetate (25-95%), gave the title compound as the acetate salt. Treatment with 4 M hydrochloric acid in dioxane gave the title compound as the hydrochloride salt (0.070 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-chloro-5-[3-[(methylsulfonyl)oxy]propyl]-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[Cl:6][C:7]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][CH2:29]OS(C)(=O)=O)=[CH:23][C:8]=1[C:9]([NH:11][CH2:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2)=[O:10]>O1CCCC1.O>[ClH:6].[Cl:6][C:7]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][CH2:29][NH:1][CH2:2][CH2:3][CH2:4][OH:5])=[CH:23][C:8]=1[C:9]([NH:11][CH2:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2)=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NCCCO
Name
2-chloro-5-[3-[(methylsulfonyl)oxy]propyl]-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide
Quantity
0.27 g
Type
reactant
Smiles
ClC1=C(C(=O)NCC23CC4CC(CC(C2)C4)C3)C=C(C=C1)CCCOS(=O)(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by preperative reverse phase HPLC
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile/0.1% aqueous ammonium acetate (25-95%)

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C(=O)NCC23CC4CC(CC(C2)C4)C3)C=C(C=C1)CCCNCCCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.